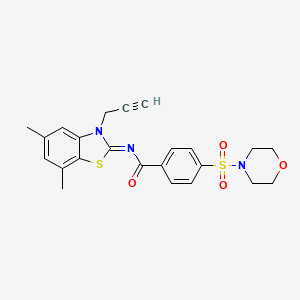

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide

Description

N-(5,7-Dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide is a benzothiazole-derived compound featuring a morpholine sulfonyl group and a propargyl substituent. The morpholine sulfonyl moiety contributes to hydrogen-bonding capacity and solubility, while the propargyl group may enable click chemistry applications or modulate reactivity. Structural analogs often vary in substituent patterns on the benzothiazole ring or the sulfonyl-linked aromatic system, leading to divergent physicochemical and biological properties .

Properties

IUPAC Name |

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S2/c1-4-9-26-20-15-16(2)14-17(3)21(20)31-23(26)24-22(27)18-5-7-19(8-6-18)32(28,29)25-10-12-30-13-11-25/h1,5-8,14-15H,9-13H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPOJXUSEXWQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)S2)CC#C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a unique structural arrangement that combines a benzothiazole core with a morpholine sulfonamide moiety, which may enhance its pharmacological properties. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Structural Overview

The molecular formula of this compound is , with a molecular weight of approximately 388.44 g/mol. The structure includes:

- Benzothiazole : Known for various biological activities including antimicrobial and anticancer properties.

- Morpholine Sulfonamide : Often associated with enzyme inhibition and therapeutic effects in various diseases.

Pharmacological Effects

Research indicates that compounds with a benzothiazole core often exhibit significant biological activities. The following pharmacological effects have been noted:

- Antimicrobial Activity : Benzothiazole derivatives have shown efficacy against various bacterial strains and fungi.

- Anticancer Properties : Several studies suggest that benzothiazole compounds can inhibit cancer cell proliferation through apoptosis induction.

- Enzyme Inhibition : Morpholine sulfonamides are known to inhibit specific enzymes, which could be beneficial in treating conditions like hypertension and diabetes.

The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that the compound may interact with various biological targets including:

- Enzymes : Potential binding to enzymes involved in metabolic pathways.

- Receptors : Interaction with specific receptors related to disease states.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Benzothiazole Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Morpholine Sulfonamide Group : This step often involves nucleophilic substitution reactions where morpholine is introduced to the sulfonamide group.

- Final Coupling Reaction : The final step usually involves coupling the benzothiazole derivative with the morpholine sulfonamide to yield the desired compound.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of similar benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential for developing new antibiotics.

Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that derivatives similar to N-(5,7-dimethyl...) induced apoptosis and inhibited cell proliferation effectively at low concentrations.

Research Findings

Current research highlights the need for further investigation into the biological activity of this compound. Key findings include:

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against gram-positive and gram-negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Potential inhibition of specific metabolic enzymes |

Comparison with Similar Compounds

Table 1: Comparison of Benzothiazole Analogs

Compounds with Alternative Heterocyclic Cores

Compounds such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) () replace the benzothiazole with pyridazine or isoxazole rings. These exhibit:

- Solubility Differences : Ethyl ester groups in I-6230 and I-6473 enhance hydrophilicity relative to the morpholine sulfonyl group.

Sulfonyl-Containing Triazole Derivatives

Triazole-thiones like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share sulfonyl groups but lack the benzothiazole scaffold. Key distinctions include:

- Tautomerism : Triazole-thiones exist in thione-thiol equilibrium, unlike the rigid benzothiazole system.

- Hydrogen Bonding : The thione group (C=S) in triazoles (IR: 1247–1255 cm⁻¹) provides stronger hydrogen-bonding capacity than the benzothiazole’s imine (C=N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.